molecular formula C11H18BNO2 B1314464 (2-((Diethylamino)methyl)phenyl)boronic acid CAS No. 95753-24-5

(2-((Diethylamino)methyl)phenyl)boronic acid

Cat. No.: B1314464
CAS No.: 95753-24-5
M. Wt: 207.08 g/mol
InChI Key: NPPVXMWYGYZPIU-UHFFFAOYSA-N
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Description

(2-((Diethylamino)methyl)phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted with a diethylamino-methyl group at the ortho position and a boronic acid (-B(OH)₂) group. This structure combines the reactivity of boronic acids—widely used in Suzuki-Miyaura cross-coupling reactions and biomedical applications—with the steric and electronic effects of a tertiary amine (diethylamino group).

Properties

IUPAC Name

[2-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPVXMWYGYZPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CN(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538186
Record name {2-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95753-24-5
Record name {2-[(Diethylamino)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (2-((Diethylamino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Boronic acids are widely utilized in organic synthesis due to their ability to form stable complexes with various substrates. The applications of (2-((Diethylamino)methyl)phenyl)boronic acid in synthetic chemistry include:

  • Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It has been shown to effectively couple with aryl halides and other electrophiles under mild conditions, facilitating the synthesis of complex organic molecules .
  • Catalyst Development : Research indicates that boronic acids can act as catalysts or ligands in various reactions. The specific structure of this compound allows for enhanced reactivity and selectivity in synthetic pathways, making it a valuable reagent in developing new catalytic systems .

Medicinal Chemistry

Boronic acids have demonstrated significant potential in medicinal chemistry, particularly as therapeutic agents and drug delivery systems. The applications of this compound include:

  • Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. Compounds similar to this compound have shown promise as potential anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
  • Drug Development : This compound can be used as a scaffold for designing new drugs targeting various diseases. For instance, derivatives of boronic acids have been developed that act as β-lactamase inhibitors, enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Bioimaging Applications

Recent advancements have highlighted the role of boronic acids in bioimaging, particularly in cancer diagnostics:

  • Fluorophore Development : this compound can be integrated into fluorophore structures for bioimaging applications. Studies have shown that boron-based coumarin derivatives exhibit significant bathochromic shifts and can localize within specific cellular compartments, such as lipid droplets and the endoplasmic reticulum . This localization is crucial for developing imaging agents that can provide insights into cellular processes and disease states.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various boronic acids, including derivatives of this compound. The results indicated that these compounds could induce apoptosis in A549 lung cancer cells, demonstrating their potential as therapeutic agents .

Case Study 2: Bioimaging Efficacy

In a recent investigation, researchers synthesized several boron-based coumarin fluorophores incorporating this compound. The study revealed that these compounds displayed distinct intracellular localization patterns when tested on cancer cell lines, suggesting their utility as selective imaging probes .

Mechanism of Action

The mechanism of action of (2-((Diethylamino)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituted Phenylboronic Acids with Amino/Alkylamino Groups

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
  • Structure: Contains a methoxyethyl-phenoxy group instead of diethylamino-methyl.
  • Binding Affinity : Exhibited superior binding to fungal histone deacetylase (HDAC) MoRpd3 (−8.7 kcal/mol) compared to trichostatin A (−7.9 kcal/mol), attributed to hydrogen bonding with His191 and hydrophobic interactions with Phe218 .
  • Biological Activity : Inhibited appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM) .
(2-{[(3-Methylphenyl)amino]methyl}phenyl)boronic Acid (CID: 9485994)
  • Structure: Features a 3-methylphenyl-amino-methyl substituent.
  • Molecular Weight: 241.099 g/mol, slightly higher than the diethylamino analog (227.07 g/mol for (2-((Phenylamino)methyl)phenyl)boronic acid, CAS 327096-48-0) .
  • Electronic Effects: The aromatic amino group may engage in π-π stacking, while the diethylamino group’s tertiary amine offers stronger electron-donating effects, modulating boronic acid acidity (pKa ~8–10) .
(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic Acid Hydrochloride
  • Structure: Diethylamino group linked via an ethyl-carbamoyl chain.
  • Applications : Used in proteolysis-targeting chimeras (PROTACs) due to its solubility in aqueous media (hydrochloride salt form) and boronic acid-mediated protein binding .

Substituent Effects on Binding and Reactivity

Table 1: Comparative Binding Affinities and Substituent Properties
Compound Substituent Binding Affinity (kcal/mol) Key Interactions
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl-phenoxy −8.7 H-bonds with His191, Leu284
Trichostatin A (Control) Hydroxamic acid −7.0 H-bonds with His153, Gly162
(2-((Diethylamino)methyl)phenyl)boronic acid (Hypothetical) Diethylamino-methyl Predicted: −8.0 to −9.0 Hydrophobic interactions, potential H-bonding via B(OH)₂

Notes:

  • The diethylamino group’s bulk may stabilize hydrophobic pockets in enzymes (e.g., HDACs) but could reduce solubility compared to methoxyethyl derivatives.
  • Boronic acids with electron-donating groups (e.g., diethylamino) exhibit lower pKa, enhancing reactivity with diols under physiological conditions .

Biological Activity

(2-((Diethylamino)methyl)phenyl)boronic acid, with the CAS number 95753-24-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Overview of Boronic Acids

Boronic acids are organic compounds characterized by a boron atom bonded to a hydroxyl group and an alkyl or aryl group. They have unique reactivity profiles, particularly in forming reversible covalent bonds with diols, which makes them valuable in various biological applications, including enzyme inhibition and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is particularly relevant in the context of β-lactamase inhibition, where boronic acid derivatives have been shown to effectively inhibit these enzymes, which confer antibiotic resistance in bacteria.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the boronic acid structure can significantly influence its biological activity. For example, the addition of different substituents on the phenyl ring can enhance binding affinity and selectivity towards target enzymes. In a study examining various phenylboronic acid derivatives, it was found that specific substitutions led to improved inhibitory activity against Klebsiella pneumoniae carbapenemase (KPC-2), a critical enzyme involved in antibiotic resistance .

Case Studies and Research Findings

  • Inhibition of β-lactamases : A study demonstrated that certain phenylboronic acids could inhibit KPC-2 effectively, with Ki values as low as 0.032 μM for some derivatives . This highlights the potential of this compound as a lead compound in developing new antibiotics.
  • Reactive Oxygen Species (ROS) Activation : Research suggests that boronic acids can be activated by hydrogen peroxide (H2O2), leading to the conversion of aryl boronates to phenols. This reactivity has implications for developing therapeutic agents that respond to oxidative stress in cells .
  • Complexation with Diols : The selectivity of boronic acids towards diols has been well-documented. For instance, studies have shown that this compound may exhibit varying affinities towards different monosaccharides, which can influence its biological applications .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
β-lactamase Inhibition Effective inhibitor with Ki values < 0.05 μM
ROS Activation Converts aryl boronates to phenols upon H2O2 exposure
Diol Selectivity Higher affinity for fructose over glucose

Q & A

Q. What are the optimal synthetic routes for (2-((Diethylamino)methyl)phenyl)boronic acid, and how can challenges like low yields and purification be addressed?

  • Methodological Answer : Synthesis typically involves multi-step processes, including introduction of the diethylamino-methyl group via reductive amination or alkylation, followed by boronation. Key challenges include low selectivity (due to competing reactions) and purification issues (e.g., irreversible binding to silica gel or boroxin formation at elevated temperatures) .
  • Optimization Strategies :
  • Use solid-phase transesterification with water-soluble boronic acids to simplify isolation .
  • Employ monophasic transesterification with methyl boronic acid, enabling evaporation of byproducts at 40°C .
  • Avoid silica gel chromatography; instead, use recrystallization or solvent partitioning .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
  • FT-IR : Confirm boronic acid O-H stretches (~3446 cm⁻¹) and functional groups (e.g., C=N at 1610 cm⁻¹) .
  • LC-MS/MS : Detect trace impurities (e.g., carboxy phenyl boronic acid) at <1 ppm using validated methods per ICH guidelines .
  • Melting Point Analysis : Compare experimental values (e.g., 143–146°C for related compounds) with literature data .

Advanced Research Questions

Q. How can LC-MS/MS methods be designed to detect trace impurities in this compound with high sensitivity?

  • Methodological Answer :
  • Column Selection : Use a C18 column with 2.6 µm particle size for optimal resolution .
  • Ionization Mode : Electrospray ionization (ESI) in negative mode enhances detection of boronic acids .
  • Validation Parameters :
ParameterRequirement (ICH)Example Value
LOD≤0.3 ppm0.1 ppm
LOQ≤1 ppm0.3 ppm
Accuracy90–110%98–102%
Linearity (R²)≥0.990.999

Q. What strategies mitigate boroxin formation during synthesis or storage of this compound?

  • Methodological Answer : Boroxins form via dehydration of boronic acids under heat or low humidity:
  • Temperature Control : Store at ≤4°C and synthesize below 40°C .
  • Stabilization : Use diol additives (e.g., pinacol) to form stable boronate esters, preventing cyclic trimerization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce boroxin formation compared to non-polar solvents .

Q. How does the diethylamino-methyl group influence the reactivity of phenylboronic acids in medicinal chemistry applications?

  • Methodological Answer : The diethylamino-methyl moiety enhances:
  • Solubility : Tertiary amines improve water solubility, critical for in vivo studies .
  • Target Binding : Acts as a protonable group, facilitating interactions with enzymes (e.g., proteases in SARS-CoV inhibitors) .
  • pH Sensitivity : Enables saccharide binding at physiological pH, useful for glucose-sensing applications .

Data Contradictions and Resolution

Q. How can researchers resolve conflicting data on boronic acid reactivity in transesterification reactions?

  • Methodological Answer : Discrepancies arise from solubility differences (e.g., phenyl vs. methyl boronic acids):
  • Biphasic Systems : Use water-soluble boronic acids (e.g., ethanolamine derivatives) to improve phase separation .
  • Reaction Monitoring : Track intermediates via in situ NMR or HPLC to identify competing pathways .

Tables for Key Parameters

Table 1 : Comparative Solubility of Boronic Acids in Transesterification

Boronic AcidSolubility in WaterPreferred Reaction System
Phenylboronic acidLowBiphasic (toluene/water)
Methylboronic acidHighMonophasic (DMF)
Ethanolamine derivativeModerateSolid-phase

Table 2 : FT-IR Peaks for Structural Confirmation

Functional GroupWavenumber (cm⁻¹)Assignment
B-O-H stretch3446Boronic acid hydroxyl
C=N stretch1610Imine formation
S=O stretch1309Sulfonamide impurity

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